4,5-Diaminopyrimidine-2-thiol 4,5-Diaminopyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 14623-58-6
VCID: VC20978836
InChI: InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
SMILES: C1=NC(=S)NC(=C1N)N
Molecular Formula: C4H6N4S
Molecular Weight: 142.19 g/mol

4,5-Diaminopyrimidine-2-thiol

CAS No.: 14623-58-6

Cat. No.: VC20978836

Molecular Formula: C4H6N4S

Molecular Weight: 142.19 g/mol

* For research use only. Not for human or veterinary use.

4,5-Diaminopyrimidine-2-thiol - 14623-58-6

Specification

CAS No. 14623-58-6
Molecular Formula C4H6N4S
Molecular Weight 142.19 g/mol
IUPAC Name 5,6-diamino-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Standard InChI Key KDVXWCSUTDEXFF-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=NC(=N1)S)N)N
SMILES C1=NC(=S)NC(=C1N)N
Canonical SMILES C1=C(C(=NC(=N1)S)N)N

Introduction

Basic Information and Nomenclature

4,5-Diaminopyrimidine-2-thiol belongs to the pyrimidine class of heterocyclic compounds. It is characterized by a six-membered aromatic ring containing two nitrogen atoms with amino groups at positions 4 and 5, and a thiol (mercapto) group at position 2. This compound is known by several names and synonyms in the scientific literature:

IdentifierInformation
CAS Number14623-58-6
IUPAC Name5,6-diamino-1H-pyrimidine-2-thione
Common Synonyms4,5-DIAMINO-2-MERCAPTOPYRIMIDINE; 4,5-Diamino-2-pyrimidinethiol; 4,5-Diamino-2(1H)-pyrimidinethione; 2(1H)-Pyrimidinethione, 4,5-diamino-
Molecular FormulaC₄H₆N₄S
Molecular Weight142.18 g/mol

The compound can exist in tautomeric forms, primarily alternating between the thiol form (4,5-Diaminopyrimidine-2-thiol) and the thione form (4,5-Diaminopyrimidine-2(1H)-thione) .

Physical and Chemical Properties

Understanding the physicochemical properties of 4,5-Diaminopyrimidine-2-thiol is essential for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physical and chemical properties of this compound:

PropertyValueNature
Physical StateSolidObserved
ColorNot specifically reported-
Melting Point250°C (decomposition)Experimental
Boiling Point229.3±50.0°CPredicted
Density1.78 g/cm³Reported
Water SolubilityLimited data available-
pKa7.69±0.10Predicted
XLogP3-1.1Computed
Hydrogen Bond Donors3Structural
Hydrogen Bond Acceptors3Structural
Rotatable Bond Count0Structural
Exact Mass142.03131738 DaComputed

These properties indicate that 4,5-Diaminopyrimidine-2-thiol is a relatively stable solid compound with moderate polarity . The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which may influence its solubility and binding characteristics in biological systems.

Structural Characteristics

The distinctive structure of 4,5-Diaminopyrimidine-2-thiol contributes significantly to its chemical behavior and potential biological activities. The compound features a pyrimidine ring with a specific arrangement of functional groups:

  • The pyrimidine ring provides an aromatic scaffold with two nitrogen atoms at positions 1 and 3

  • The amino groups at positions 4 and 5 serve as hydrogen bond donors and can participate in various chemical transformations

  • The thiol/thione group at position 2 contributes to the compound's nucleophilicity and ability to form covalent bonds

This unique combination of functional groups creates a molecule with multiple reactive sites and the potential for diverse interaction patterns. The compound's ability to exist in tautomeric forms adds additional complexity to its chemical behavior, as the thiol-thione equilibrium can be influenced by the environment and reaction conditions .

The amino groups at positions 4 and 5 facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets. These structural characteristics make 4,5-Diaminopyrimidine-2-thiol an interesting scaffold for medicinal chemistry applications.

Synthesis Methods

Several synthetic approaches can be employed to prepare 4,5-Diaminopyrimidine-2-thiol, though detailed synthetic procedures specific to this compound are somewhat limited in the available literature. Based on the information available, the following synthetic routes can be considered:

Thiourea-Based Synthesis

One potential approach involves the reaction of appropriately substituted precursors with thiourea under basic conditions. This reaction typically requires:

  • A suitable pyrimidine precursor with leaving groups at the appropriate positions

  • Thiourea as the sulfur source

  • A polar solvent such as dimethylformamide (DMF)

  • A base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction

Modification of Related Pyrimidines

Another potential route involves the modification of related pyrimidine derivatives:

  • Starting with 4,5-diaminopyrimidine and introducing the thiol group at position 2

  • Converting a 2-halopyrimidine derivative to the corresponding thiol through nucleophilic substitution

  • Selective functionalization of a preexisting pyrimidine scaffold

These synthetic strategies must be carefully optimized to ensure selectivity and yield, particularly given the multiple reactive sites present in the molecule.

Chemical Reactivity

The reactivity of 4,5-Diaminopyrimidine-2-thiol is largely determined by its functional groups and their electronic properties. Understanding these reactivity patterns is crucial for developing applications and predicting interactions with biological systems.

Thiol/Thione Reactivity

The thiol/thione group at position 2 demonstrates significant reactivity:

  • Nucleophilic character: The sulfur atom can act as a nucleophile in substitution reactions

  • Alkylation: The thiol group can undergo alkylation with alkyl halides to form thioethers

  • Oxidation: Under appropriate conditions, the thiol can be oxidized to form disulfides or other oxidized sulfur species

  • Covalent bond formation: The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity

Amino Group Reactivity

The amino groups at positions 4 and 5 also contribute to the compound's reactivity profile:

  • Nucleophilicity: Both amino groups can act as nucleophiles in various reactions

  • Acylation and alkylation: The amino groups can undergo N-acylation or N-alkylation reactions

  • Condensation reactions: Reactions with carbonyl compounds to form imines or related derivatives

  • Hydrogen bonding: The amino groups serve as hydrogen bond donors in intermolecular interactions

The combination of these reactive functional groups creates a versatile molecular scaffold with potential applications in medicinal chemistry and chemical biology.

Comparison with Related Compounds

To better understand 4,5-Diaminopyrimidine-2-thiol's unique properties and potential applications, it is valuable to compare it with structurally similar compounds.

4,6-Diaminopyrimidine-2-thiol

4,6-Diaminopyrimidine-2-thiol (CAS: 1004-39-3) differs from 4,5-Diaminopyrimidine-2-thiol in the positioning of one amino group (position 6 instead of 5). This positional isomer has been more extensively studied:

Property4,5-Diaminopyrimidine-2-thiol4,6-Diaminopyrimidine-2-thiol
Melting Point250°C (decomposition)>300°C
Boiling Point229.3±50.0°C (Predicted)289.1±43.0°C (Predicted)
Density1.781.78±0.1 g/cm³
pKa7.69±0.10 (Predicted)11.81±0.10 (Predicted)
ApplicationsLimited specific dataUsed in synthesis of antimalarial compounds

4,6-Diaminopyrimidine-2-thiol has been used in the synthesis of 2-thioadenosine derivatives, which exhibit pharmacological activities such as platelet aggregation inhibition and coronary vasodilation . It has also been employed in the synthesis of potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 .

Current Research Trends and Future Directions

Research on pyrimidine derivatives continues to evolve, with several areas showing particular promise for compounds like 4,5-Diaminopyrimidine-2-thiol:

Antimicrobial Research

The growing concern over antimicrobial resistance has intensified research on novel antimicrobial agents. Pyrimidine derivatives have shown promising results in this area:

  • 2,4-Diaminopyrimidine derivatives have exhibited antibacterial activity

  • Some pyrimidine derivatives have demonstrated potential antimicrobial properties

  • Compounds targeting specific enzymes in pathogens may offer selective antimicrobial effects

Enzyme Inhibition Studies

The ability of thiol-containing compounds to form covalent bonds with cysteine residues in enzymes makes 4,5-Diaminopyrimidine-2-thiol potentially valuable for enzyme inhibition studies:

  • Target-specific enzyme inhibitors can be developed by exploiting this reactivity

  • The combination of the thiol group with the diaminopyrimidine scaffold may offer selective binding to specific enzyme active sites

  • Covalent inhibitors may provide prolonged inhibition compared to reversible inhibitors

Antimalarial Research

Research on structurally similar compounds has shown promise in antimalarial applications:

  • Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4)

  • Some compounds have displayed promising inhibitory activity (IC₅₀=0.210–0.530 μM) against PfCDPK4

  • The structural features of 4,5-Diaminopyrimidine-2-thiol may be optimized for similar applications

Future research directions may include systematic structure-activity relationship studies, computational modeling of interactions with potential biological targets, and development of synthetic methodologies to access more complex derivatives of 4,5-Diaminopyrimidine-2-thiol.

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